

Spectroscopic Characterization of 3-Ethoxyprop-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-ethoxyprop-1-yne

CAS No.: 628-33-1

Cat. No.: B1337100

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **3-ethoxyprop-1-yne** (ethyl propargyl ether), a key building block in organic synthesis. Understanding its spectral signature is paramount for researchers in reaction monitoring, quality control, and structural elucidation. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the interpretation of its spectra and the underlying molecular properties.

Introduction

3-Ethoxyprop-1-yne (CAS No. 628-33-1) is a bifunctional molecule featuring both an ether linkage and a terminal alkyne.^{[1][2]} This unique combination of functional groups makes it a versatile reagent in various chemical transformations, including click chemistry, Sonogashira couplings, and as a precursor for more complex molecular architectures.^[3] Accurate characterization of this compound is crucial to ensure its purity and to confirm its identity in reaction mixtures. This guide will provide a comprehensive overview of its spectroscopic properties.

The molecular formula of **3-ethoxyprop-1-yne** is C_5H_8O , and its molecular weight is 84.12 g/mol.^{[1][2][4]}

Caption: Molecular structure of **3-ethoxyprop-1-yne**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **3-ethoxyprop-1-yne**, both ^1H and ^{13}C NMR provide unambiguous information about its connectivity.

^1H NMR Spectroscopy

The proton NMR spectrum of **3-ethoxyprop-1-yne** is expected to show four distinct signals, each corresponding to a unique proton environment.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.5	Triplet (t)	1H	$\equiv\text{C-H}$
~4.1	Doublet (d)	2H	$-\text{O-CH}_2-\text{C}\equiv$
~3.6	Quartet (q)	2H	$-\text{O-CH}_2-\text{CH}_3$
~1.2	Triplet (t)	3H	$-\text{CH}_2-\text{CH}_3$

Interpretation:

- The acetylenic proton ($\equiv\text{C-H}$) is expected to appear as a triplet at around 2.5 ppm due to long-range coupling with the adjacent methylene protons ($-\text{CH}_2-\text{C}\equiv$).
- The methylene protons adjacent to the alkyne and the oxygen atom ($-\text{O-CH}_2-\text{C}\equiv$) are expected to resonate at approximately 4.1 ppm. This signal will appear as a doublet due to coupling with the acetylenic proton.
- The methylene protons of the ethyl group ($-\text{O-CH}_2-\text{CH}_3$) will appear as a quartet around 3.6 ppm due to coupling with the methyl protons.
- The methyl protons of the ethyl group ($-\text{CH}_2-\text{CH}_3$) will resonate as a triplet at about 1.2 ppm, coupled to the adjacent methylene protons.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum of **3-ethoxyprop-1-yne** is expected to display five signals, corresponding to the five carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~80	$\equiv\text{C-H}$
~75	$-\text{C}\equiv\text{C-H}$
~65	$-\text{O-CH}_2-\text{C}\equiv$
~58	$-\text{O-CH}_2-\text{CH}_3$
~15	$-\text{CH}_2-\text{CH}_3$

Interpretation:

- The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts in the range of 70-85 ppm. The terminal carbon ($\equiv\text{C-H}$) is typically found slightly upfield from the internal alkyne carbon ($-\text{C}\equiv\text{C-H}$).
- The methylene carbon attached to the oxygen and the alkyne ($-\text{O-CH}_2-\text{C}\equiv$) is expected to resonate around 65 ppm.
- The methylene carbon of the ethoxy group ($-\text{O-CH}_2-\text{CH}_3$) will appear at approximately 58 ppm.
- The methyl carbon of the ethoxy group ($-\text{CH}_2-\text{CH}_3$) will be the most upfield signal, appearing around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **3-ethoxyprop-1-yne** will be dominated by absorptions corresponding to the C-H, $\text{C}\equiv\text{C}$, and C-O bonds. Studies on propargyl ethyl ether have indicated the presence of different rotamers in the liquid phase, which may lead to a more complex spectrum than anticipated.^[5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, sharp	≡C-H stretch
~2980-2850	Medium-Strong	C-H (sp ³) stretch
~2120	Weak-Medium, sharp	C≡C stretch
~1100	Strong	C-O-C stretch (asymmetric)

Interpretation:

- A strong, sharp peak around 3300 cm⁻¹ is the characteristic stretching vibration of the terminal acetylenic C-H bond.
- The region between 2980 and 2850 cm⁻¹ will show multiple bands corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the methylene and methyl groups.
- A weak but sharp absorption around 2120 cm⁻¹ is indicative of the C≡C triple bond stretch. The intensity is weak because it is a relatively non-polar bond.
- A strong absorption band around 1100 cm⁻¹ is characteristic of the asymmetric C-O-C stretching vibration of the ether linkage.

Mass Spectrometry (MS)

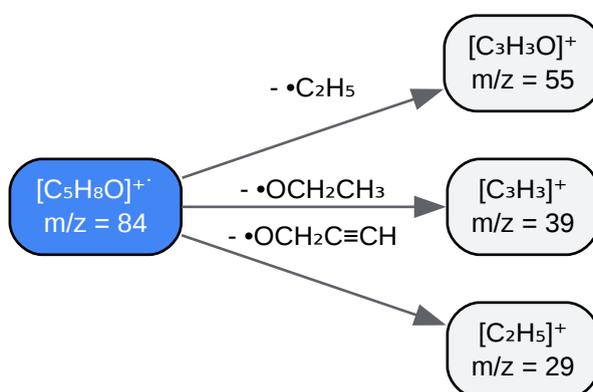
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For **3-ethoxyprop-1-yne**, electron ionization (EI) would likely lead to several characteristic fragments.

m/z	Proposed Fragment
84	[M] ⁺ (Molecular ion)
55	[M - C ₂ H ₅] ⁺
39	[C ₃ H ₃] ⁺ (Propargyl cation)
29	[C ₂ H ₅] ⁺ (Ethyl cation)

Interpretation:

The mass spectrum is expected to show a molecular ion peak at $m/z = 84$. The fragmentation pattern will likely be dominated by the cleavage of the bonds adjacent to the oxygen atom.

- Loss of an ethyl group: Cleavage of the O-CH₂CH₃ bond would result in a fragment with $m/z = 55$, corresponding to [CH≡CCH₂O]⁺.
- Formation of the propargyl cation: Cleavage of the CH₂-O bond can lead to the formation of the stable propargyl cation, [CH≡CCH₂]⁺, with an m/z of 39.
- Formation of the ethyl cation: The complementary fragment to the propargyl ether radical would be the ethyl cation, [CH₂CH₃]⁺, at $m/z = 29$.



[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathway for **3-ethoxyprop-1-yne**.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **3-ethoxyprop-1-yne**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **3-ethoxyprop-1-yne** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition:

- Use a 400 MHz or higher field NMR spectrometer.
- Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- Set the spectral width to cover the range of 0-10 ppm.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Use the same sample and spectrometer.
 - Acquire a proton-decoupled ^{13}C spectrum. A greater number of scans will be required (typically 128 or more) due to the lower natural abundance of ^{13}C .
 - Set the spectral width to cover the range of 0-200 ppm.
 - Process the data similarly to the ^1H spectrum and reference it to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

IR Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of neat **3-ethoxyprop-1-yne** between two NaCl or KBr plates.
 - Solution: Prepare a dilute solution (e.g., 5% w/v) in a suitable solvent (e.g., CCl_4) and place it in a liquid IR cell.
- Data Acquisition:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty plates or the solvent-filled cell.

- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **3-ethoxyprop-1-yne** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range of m/z 10-100 to detect the molecular ion and expected fragments.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions.

Conclusion

The spectroscopic data of **3-ethoxyprop-1-yne** are highly characteristic and provide a wealth of information for its unambiguous identification. The combination of ^1H and ^{13}C NMR confirms the carbon-hydrogen framework, while IR spectroscopy clearly indicates the presence of the terminal alkyne and ether functional groups. Mass spectrometry corroborates the molecular weight and provides insight into the molecule's fragmentation behavior. This guide serves as a comprehensive reference for researchers and scientists working with this versatile chemical compound.

References

- Chemsrc. **3-ethoxyprop-1-yne** | CAS#:628-33-1. [[Link](#)]
- Matrix Fine Chemicals. 3-ETHOXYPROP-1-ENE | CAS 557-31-3. [[Link](#)]
- PubChem. **3-Ethoxyprop-1-yne** | C₅H₈O | CID 6427121. [[Link](#)]

- Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [\[Link\]](#)
- PubChem. 1-Ethoxyprop-1-yne | C₅H₈O | CID 640369. [\[Link\]](#)
- ATB. 1-Ethoxypropane | C₅H₁₂O | MD Topology | NMR | X-Ray. [\[Link\]](#)
- National Institute of Standards and Technology. Ethyl-1-propenyl ether - the NIST WebBook. [\[Link\]](#)
- RSC Publishing. Vibrational spectra and molecular conformation of propargyl ethyl ether - Journal of the Chemical Society, Faraday Transactions 2. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-ethoxyprop-1-yne | CAS#:628-33-1 | Chemsrsc [\[chemsrc.com\]](https://chemsrc.com)
- 2. 3-ETHOXYPROP-1-YNE - CAS:628-33-1 - Sunway Pharm Ltd [\[3wpharm.com\]](https://3wpharm.com)
- 3. rsc.org [\[rsc.org\]](https://rsc.org)
- 4. 3-Ethoxyprop-1-yne | C₅H₈O | CID 6427121 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 5. Vibrational spectra and molecular conformation of propargyl ethyl ether - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [\[pubs.rsc.org\]](https://pubs.rsc.org)
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Ethoxyprop-1-yne: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1337100#spectroscopic-data-of-3-ethoxyprop-1-yne-nmr-ir-ms\]](https://www.benchchem.com/product/b1337100#spectroscopic-data-of-3-ethoxyprop-1-yne-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com